REACTION_CXSMILES
|
C([O:5][CH2:6][CH:7]([Cl:13])[CH2:8][C:9]([F:12])([F:11])[F:10])(=O)CC.CO.S(=O)(=O)(O)O>>[Cl:13][CH:7]([CH2:8][C:9]([F:12])([F:11])[F:10])[CH2:6][OH:5]
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Name
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2-Chloro-4,4,4-trifluorobutyl propionate
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Quantity
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9.58 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OCC(CC(F)(F)F)Cl
|
Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Type
|
CUSTOM
|
Details
|
stirring for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
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TEMPERATURE
|
Details
|
The reaction medium is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (between 60 and 65° C.)
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
CUSTOM
|
Details
|
to remove the methanol
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled at reduced pressure (38 mmHg)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |